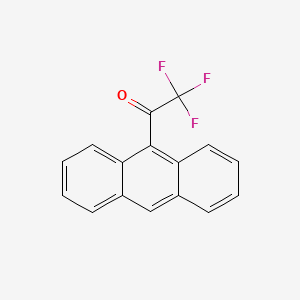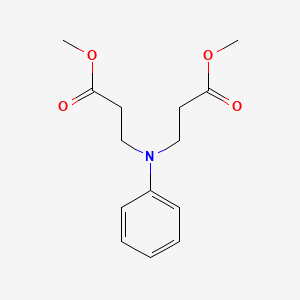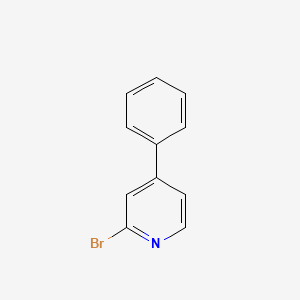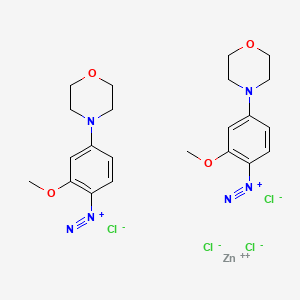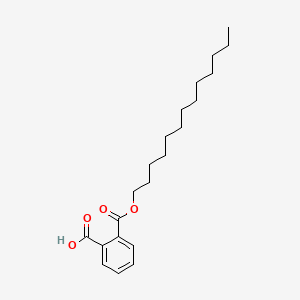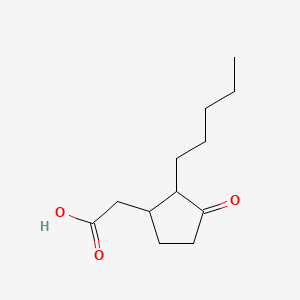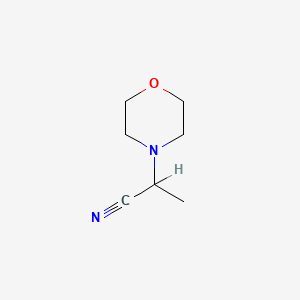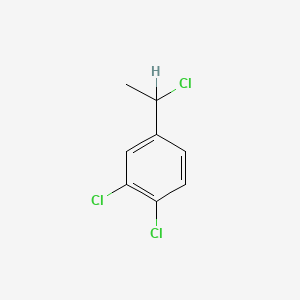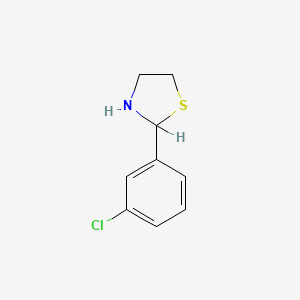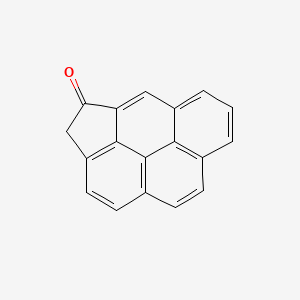
Cyclopenta(cd)pyren-4(3H)-one
概要
説明
Cyclopenta(cd)pyren-4(3H)-one is a polycyclic aromatic hydrocarbon, which is a class of organic compounds containing multiple fused aromatic rings. These compounds are often formed from the incomplete combustion of organic materials such as wood, coal, and oil. This compound is of particular interest due to its potential mutagenic and carcinogenic properties .
準備方法
The synthesis of Cyclopenta(cd)pyren-4(3H)-one typically involves a multi-step process starting from pyrene. One common method includes the ring contraction of pyrene-4,5-dione to form oxo-Cyclopenta(cd)pyren-4(3H)-one, followed by the reduction of oxo-Cyclopenta(cd)pyren-4(3H)-one to this compound . This process benefits from the use of relatively non-hazardous reagents and optimized purification procedures, making the compound accessible in useful quantities .
化学反応の分析
Cyclopenta(cd)pyren-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo-Cyclopenta(cd)pyren-4(3H)-one, while reduction can yield this compound .
科学的研究の応用
Cyclopenta(cd)pyren-4(3H)-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of photoactive polymers, which are important in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) . In biology and medicine, its mutagenic and carcinogenic properties make it a valuable compound for studying the mechanisms of mutagenesis and carcinogenesis . Additionally, it is used in environmental studies to monitor the presence of polycyclic aromatic hydrocarbons in various samples .
作用機序
The mechanism of action of Cyclopenta(cd)pyren-4(3H)-one involves its metabolic activation to mutagenic and carcinogenic products. This activation is typically mediated by enzymes such as cytochrome P450 monooxygenases, which convert the compound into reactive intermediates that can interact with DNA and other cellular macromolecules . These interactions can lead to mutations and the initiation of tumor formation .
類似化合物との比較
Cyclopenta(cd)pyren-4(3H)-one is similar to other polycyclic aromatic hydrocarbons such as benzo(a)pyrene, benzo(a)anthracene, and chrysene. it is unique in its specific structure and the types of reactions it undergoes. For example, while benzo(a)pyrene is more potent in terms of tumorigenicity, this compound has higher mutagenic activity in certain bacterial assays . This makes it a valuable compound for studying different aspects of mutagenesis and carcinogenesis.
特性
IUPAC Name |
pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O/c19-15-9-13-7-6-11-5-4-10-2-1-3-12-8-14(15)17(13)18(11)16(10)12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPKMXIIQAZQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C(=CC4=CC=CC5=C4C3=C(C=C2)C=C5)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80994231 | |
| Record name | Cyclopenta[cd]pyren-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80994231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73473-56-0 | |
| Record name | Cyclopenta(cd)pyren-4(3H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073473560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopenta[cd]pyren-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80994231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


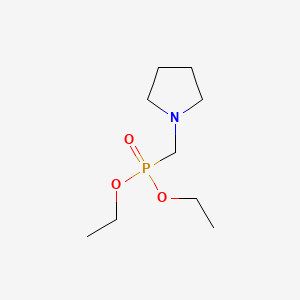
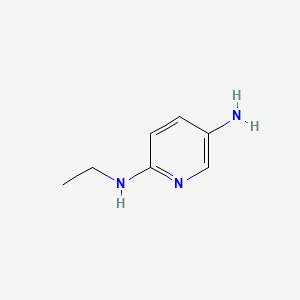
![[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-](/img/structure/B1345540.png)
![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B1345541.png)
